molecular formula C16H16N2O2 B3225257 (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol CAS No. 1247001-61-1

(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol

Cat. No.: B3225257
CAS No.: 1247001-61-1
M. Wt: 268.31 g/mol
InChI Key: LHGBMYWQZPPPHV-MRXNPFEDSA-N
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Description

(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol (CAS 1247001-61-1) is a chiral chemical compound featuring an indazole core substituted with a benzyl group and an ethane-1,2-diol chain . The indazole scaffold is a privileged structure in medicinal chemistry and pharmaceutical research, known for its wide range of biological activities . This specific (S)-enantiomer, with its defined chiral center, is of significant interest for the development of stereospecific bioactive molecules and is a valuable building block in organic synthesis, particularly for constructing more complex heterocyclic systems . Indazole derivatives have been extensively studied and are found in compounds with various pharmacological activities. Research into similar indazole-based molecules has shown potential in areas such as the inhibition of the Rho-associated protein kinase (ROCK) pathway, which plays a critical role in regulating vascular smooth muscle cell contraction, suggesting relevance in cardiovascular research . Furthermore, such heterocyclic fragments are common in patents targeting enzymes like phosphodiesterase 4 (PDE4) . The ethane-1,2-diol moiety, similar to that in ethylene glycol, can contribute to the molecule's solubility and physicochemical properties . As a sophisticated synthetic intermediate, (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is intended for use in laboratory research and the chemical synthesis of novel compounds. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1S)-1-(1-benzylindazol-6-yl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-11-16(20)13-6-7-14-9-17-18(15(14)8-13)10-12-4-2-1-3-5-12/h1-9,16,19-20H,10-11H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGBMYWQZPPPHV-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(CO)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)[C@@H](CO)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol, a compound with the chemical formula C16H16N2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of an indazole moiety, which is known for its diverse biological activities. Its structural formula is as follows:

C16H16N2O\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}

This structure contributes to its interactions with various biological targets.

Research indicates that (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol exhibits significant activity as a selective inhibitor of specific enzymes. One notable target is the aldosterone synthase enzyme (CYP11B2), which plays a crucial role in steroidogenesis. Inhibition of this enzyme can lead to beneficial effects in conditions such as hypertension and heart failure .

2. Pharmacological Effects

The compound has been evaluated for its effects on various biological systems:

  • Antinociceptive Activity : Studies have shown that (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol can reduce pain responses in animal models, indicating potential use in pain management .
  • Neuroprotective Properties : Preliminary findings suggest that this compound may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Case Study 1: Antinociceptive Effects

In a controlled study involving rodents, (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol was administered to evaluate its impact on pain perception. The results demonstrated a significant reduction in pain responses compared to the control group, supporting its potential application in analgesic therapies.

Case Study 2: Aldosterone Synthase Inhibition

A study focusing on the inhibition of CYP11B2 revealed that (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol displayed an IC50 value of 5.0 nM. This high potency suggests that it could serve as a lead compound for developing new treatments for diseases influenced by aldosterone levels .

Data Table: Biological Activity Overview

Activity TypeTarget EnzymeIC50 Value (nM)Notes
Antinociceptive--Significant pain reduction observed
Aldosterone SynthaseCYP11B25.0High potency; potential therapeutic use

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

lists ethane-1,2-diol derivatives with similarity scores based on structural overlap:

  • (1S)-1-(2-Chlorophenyl)ethane-1,2-diol (Similarity: 0.95): Shares the vicinal diol backbone but substitutes the benzyl-indazol group with a chlorophenyl ring.
  • (S)-α-(Chloromethyl)-2,4-dichlorobenzyl alcohol (Similarity: 0.91): Features multiple chlorine atoms and a hydroxyl group but lacks the diol configuration, reducing its utility in stereoselective synthesis .

Table 1: Structural Comparison of Ethane-1,2-diol Derivatives

Compound Name Substituent Similarity Score Key Functional Differences
Target Compound 1-Benzyl-1H-indazol-6-yl 1.00 Chiral diol, aromatic indazole core
(1S)-1-(2-Chlorophenyl)ethane-1,2-diol 2-Chlorophenyl 0.95 Chlorine substituent, no indazole
(S)-α-(Chloromethyl)-2,4-dichlorobenzyl alcohol 2,4-Dichlorobenzyl 0.91 Monohydroxy, chloromethyl group

Reactivity and Degradation Patterns

highlights the role of side chains and aromatic substituents in radical-mediated degradation. For non-phenolic lignin model compounds (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (G) and 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol (S)), degradation by hydroxyl (HO•) and oxyl anion (O•⁻) radicals occurs predominantly at the ethane-1,2-diol side chain rather than the aromatic ring. This suggests that the benzyl-indazol group in the target compound may similarly shield the aromatic core from radical attack, directing reactivity toward the diol moiety .

Table 2: Degradation Rates of Ethane-1,2-diol Derivatives Under Alkaline Conditions (pH 12.0, 70°C)

Compound Aromatic Substituent Degradation Rate (%) Key Observation
G 3,4-Dimethoxyphenyl 85 Side chain reactivity dominant
S 3,4,5-Trimethoxyphenyl 82 Similar to G despite more substituents
G' 1,2-Dimethoxybenzene 45 Lower reactivity due to lack of diol

Q & A

Q. What safety protocols are advised for handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data may be limited, adopt general precautions: use fume hoods for synthesis/purification, wear nitrile gloves, and avoid skin/eye contact. Emergency procedures should align with GHS standards, including immediate rinsing with water for exposures. Documented protocols for similar indazole derivatives emphasize inert atmosphere handling and waste neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol
Reactant of Route 2
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol

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